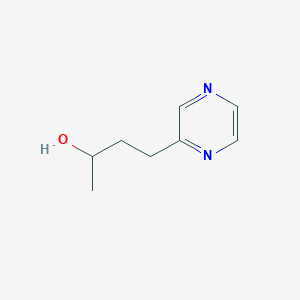
4-(Pyrazin-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrazin-2-yl)butan-2-ol is a chemical compound with the molecular formula C8H12N2O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)butan-2-ol typically involves the reaction of pyrazine derivatives with appropriate butanol derivatives. One common method is the condensation of pyrazine-2-amine with butan-2-one under acidic conditions, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrazin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or secondary alcohols.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
4-(Pyrazin-2-yl)butan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
4-(Pyridin-2-yl)butan-2-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-(Pyrazin-2-yl)butan-1-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness: 4-(Pyrazin-2-yl)butan-2-ol is unique due to its specific substitution pattern on the pyrazine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(Pyrazin-2-yl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study, various derivatives were screened against bacterial strains such as E. coli and B. subtilis, showing significant inhibition zones, suggesting potential use as an antimicrobial agent .
Anticancer Effects
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways .
Anti-inflammatory Activity
In terms of anti-inflammatory effects, this compound has shown promise in inhibiting COX enzymes, which are crucial in the inflammatory response. The IC50 values for COX inhibition were reported to be comparable to established anti-inflammatory drugs .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity. The presence of the hydroxyl group enhances its interaction with biological targets through hydrogen bonding .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 500 |
| B. subtilis | 18 | 500 |
| P. mirabilis | 12 | 500 |
Table 2: Anti-inflammatory Activity (COX Inhibition)
| Compound | IC50 (µmol/L) |
|---|---|
| This compound | 0.05 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
Case Studies
- Study on Antimicrobial Properties : A recent investigation into the antimicrobial properties of various pyrazine derivatives included testing this compound against multiple bacterial strains, revealing significant antibacterial effects that warrant further exploration for therapeutic applications .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of this compound demonstrated that it effectively reduced inflammation in animal models, suggesting its utility in treating inflammatory diseases .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-pyrazin-2-ylbutan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-7(11)2-3-8-6-9-4-5-10-8/h4-7,11H,2-3H2,1H3 |
InChI Key |
JZWWLDKCYLLMBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC=CN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















